E-982

Descripción

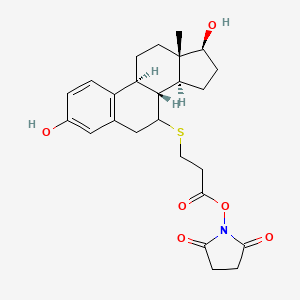

The compound "(2,5-Dioxopyrrolidin-1-yl) 3-[[(8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-7-yl]sulfanyl]propanoate" features a steroid-derived cyclopenta[a]phenanthren core with specific stereochemistry (8R,9S,13S,14S,17S). Key structural elements include:

- Hydroxyl groups at positions 3 and 17, which are common in bioactive steroids (e.g., estradiol derivatives).

- A 13-methyl group, enhancing metabolic stability.

- A 7-sulfanylpropanoate ester linked to a 2,5-dioxopyrrolidin-1-yl group. This ester moiety is likely a prodrug component designed to improve bioavailability by enabling hydrolysis to release the active steroid .

The 2,5-dioxopyrrolidin-1-yl group is a reactive acylating agent, suggesting the compound may act as a prodrug, releasing the parent steroid upon enzymatic or hydrolytic cleavage .

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[[(8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-7-yl]sulfanyl]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31NO6S/c1-25-10-8-17-16-3-2-15(27)12-14(16)13-19(24(17)18(25)4-5-20(25)28)33-11-9-23(31)32-26-21(29)6-7-22(26)30/h2-3,12,17-20,24,27-28H,4-11,13H2,1H3/t17-,18+,19?,20+,24-,25+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUHPCTPVWHBMRF-BVUARCABSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)SCCC(=O)ON5C(=O)CCC5=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)C(CC4=C3C=CC(=C4)O)SCCC(=O)ON5C(=O)CCC5=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

La síntesis de E-982 implica varios pasos, comenzando desde un compuesto de referencia . Las rutas sintéticas detalladas y las condiciones de reacción son propiedad y no se divulgan públicamente. el compuesto se almacena normalmente como polvo a -20°C durante un máximo de tres años o en un disolvente a -80°C durante un máximo de un año .

Análisis De Reacciones Químicas

E-982 experimenta diversas reacciones químicas, incluyendo:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen hidruro de aluminio y litio e hidruro de sodio y boro.

Sustitución: Esta reacción implica la sustitución de un átomo o grupo de átomos por otro. Los reactivos comunes incluyen halógenos y nucleófilos.

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas .

Aplicaciones Científicas De Investigación

E-982 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

E-982 ejerce sus efectos uniéndose a la proteína de unión al elemento de desenrollamiento del ADN (DUE-B), que juega un papel clave en la replicación del ADN . La unión de this compound a DUE-B inhibe la actividad de la proteína, afectando así el proceso de replicación del ADN . Los objetivos moleculares y las vías involucradas en este mecanismo aún están en investigación .

Comparación Con Compuestos Similares

E2B: 3-(((8R,9S,13S,14S,16R,17S)-3,17-Dihydroxy-13-methyl-...-6H-cyclopenta[a]phenanthren-16-yl)methyl)benzamide

- Core Structure : Shared cyclopenta[a]phenanthren backbone with identical hydroxylation (3,17-OH) and methylation (13-CH3) .

- Substituent Variation: E2B: Features a benzamide group attached via a methylene linker at position 16. Target Compound: Contains a 7-sulfanylpropanoate ester with a dioxopyrrolidinyl group.

- Functional Implications :

3-(2,5-Dioxopyrrolidin-1-yl)propanoic Acid

- Core Structure: Propanoic acid with a dioxopyrrolidinyl group .

- Substituent Variation :

- Lacks the steroid backbone, serving as a simpler acylating agent.

- Functional Implications :

Functional Analogues

Phytochemicals from Calophyllum Species

Marine Sponge Metabolites (Dictyoceratida Sponges)

Data Tables

Table 1: Structural and Functional Comparison of Key Analogues

Research Findings and Implications

- Prodrug Efficiency : The dioxopyrrolidinyl ester in the target compound may enhance solubility and targeted delivery compared to E2B’s stable benzamide .

- Structural-Activity Relationships (SAR): Positional substitution (e.g., 7 vs. 16) on the steroid core significantly impacts receptor binding and metabolic pathways .

- Future Directions :

Actividad Biológica

The compound (2,5-Dioxopyrrolidin-1-yl) 3-[[(8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-7-yl]sulfanyl]propanoate is a complex organic molecule with potential biological activities. This article explores its synthesis, biological mechanisms of action, and therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is . The structural complexity arises from its multiple functional groups and stereochemistry.

Key Structural Features

- Dioxopyrrolidine moiety : Contributes to the compound's reactivity and potential biological interactions.

- Cyclopenta[a]phenanthrene backbone : Imparts structural stability and may influence binding interactions with biological targets.

Synthesis

The synthesis typically involves the reaction of a pyrrolidinone derivative with a sulfanylpropanoic acid derivative. The process may utilize coupling agents such as DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is crucial for its role in modifying protein functions through post-translational modifications.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of related compounds derived from the pyrrolidine framework. For instance:

- A focused set of hybrid pyrrolidine derivatives demonstrated significant anticonvulsant activity in mouse models.

- The lead compound showed an effective dose (ED50) in various seizure models: 23.7 mg/kg in MES tests and 22.4 mg/kg in 6 Hz seizure tests .

Antinociceptive Effects

In addition to anticonvulsant properties, these compounds also exhibited antinociceptive effects:

- The lead compound from the study was effective in formalin-induced pain models.

- This suggests a potential mechanism involving the inhibition of sodium/calcium currents and antagonism at TRPV1 receptors .

Case Studies and Research Findings

Q & A

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer : When handling the compound, adhere to strict personal protective equipment (PPE) protocols, including lab coats, nitrile gloves, and safety goggles. Work exclusively in a chemical fume hood to mitigate inhalation risks . In case of skin contact, rinse immediately with water for ≥15 minutes and remove contaminated clothing. For synthesis or purification steps requiring heat, use inert atmospheres (e.g., nitrogen) to prevent decomposition or combustion . Store the compound in a tightly sealed container away from light and moisture to preserve stability.

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Employ a combination of analytical techniques:

- High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 220–280 nm) to assess purity.

- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) to confirm stereochemistry, particularly the configuration of the cyclopenta[a]phenanthren-7-yl sulfanyl moiety .

- Mass Spectrometry (MS) (ESI or MALDI-TOF) to verify molecular weight (expected [M+H]⁺ ~529.6 g/mol based on molecular formula). Cross-reference spectral data with computational predictions (e.g., density functional theory (DFT)-optimized structures) to resolve ambiguities .

Q. What experimental conditions are recommended to maintain the compound’s stability during storage and reactions?

- Methodological Answer : The compound is sensitive to hydrolysis due to the 2,5-dioxopyrrolidin-1-yl ester group. Store at –20°C under argon in amber vials to prevent photodegradation. For reactions in solution, use anhydrous solvents (e.g., DMF or DMSO) and maintain pH <7 to avoid ester hydrolysis. Monitor reaction progress via thin-layer chromatography (TLC) with silica gel plates and iodine staining .

Advanced Research Questions

Q. How can quantum chemical calculations and machine learning (ML) optimize the synthesis pathway for this compound?

- Methodological Answer : Use quantum chemical software (e.g., Gaussian or ORCA) to model reaction pathways, focusing on the thiol-ester coupling step. Calculate activation energies for competing stereochemical outcomes (e.g., 7α vs. 7β sulfanyl substitution) to predict regioselectivity . Integrate ML platforms (e.g., ICReDD’s reaction path search tools) to iteratively refine experimental parameters (temperature, catalyst loading) based on real-time HPLC yield data . For example, train ML models on datasets of analogous steroid-thioester reactions to predict optimal solvent systems (e.g., THF vs. acetonitrile).

Q. What statistical experimental design (DoE) approaches are suitable for optimizing reaction yields and minimizing byproducts?

- Methodological Answer : Apply a Box-Behnken design to evaluate three critical factors: reactant molar ratio (1:1 to 1:3), temperature (25–60°C), and catalyst concentration (0.5–5 mol%). Use response surface methodology (RSM) to model interactions and identify conditions maximizing yield while minimizing diastereomer formation . For example, preliminary screening via a Plackett-Burman design can isolate significant variables (e.g., solvent polarity impacts stereoselectivity more than agitation speed). Validate predictions with triplicate runs and ANOVA analysis (p <0.05) .

Q. How can researchers resolve contradictions in spectroscopic data for this compound’s stereochemical assignments?

- Methodological Answer : Contradictions in NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) data may arise from dynamic conformational changes. Perform variable-temperature NMR (VT-NMR) experiments (e.g., –40°C to 80°C in DMSO-d6) to "freeze" rotamer populations and clarify spatial proximities . Compare experimental coupling constants (e.g., J = 8–12 Hz for axial-equatorial protons in the decahydrocyclopenta[a]phenanthrene core) with DFT-simulated values. If ambiguities persist, synthesize a deuterated analog to isolate specific NOE interactions .

Data Gaps and Future Directions

- Challenge : Limited physicochemical data (e.g., melting point, solubility) for this compound .

- Recommendation : Use small-scale differential scanning calorimetry (DSC) to determine thermal stability thresholds. Employ shake-flask solubility assays in buffered aqueous/organic mixtures (e.g., PBS:ethanol gradients) to guide formulation studies.

- Emerging Tools : Leverage AI-driven platforms like COMSOL Multiphysics to simulate mass transfer limitations in scaled-up syntheses, integrating reaction kinetics and fluid dynamics models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.